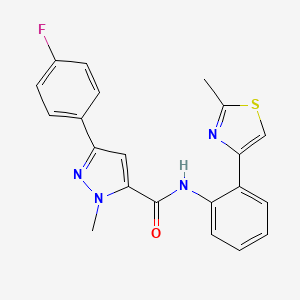

3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide

Description

3-(4-Fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide is a pyrazole carboxamide derivative characterized by a fluorophenyl group at position 3 of the pyrazole core and a 2-(2-methylthiazol-4-yl)phenyl substituent at the carboxamide nitrogen.

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c1-13-23-19(12-28-13)16-5-3-4-6-17(16)24-21(27)20-11-18(25-26(20)2)14-7-9-15(22)10-8-14/h3-12H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLRQGDZPBWEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

Attachment of the Methylthiazolyl Group: The methylthiazolyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling pathways.

Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, such as DNA, RNA, or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally related pyrazole carboxamides is provided below, emphasizing substituent effects on biological activity, physicochemical properties, and synthetic routes.

Structural and Functional Analogues

Substituent Effects on Activity

Fluorophenyl vs. Difluorophenyl :

- The target compound’s 4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide . Difluorophenyl analogs often exhibit altered binding kinetics due to increased electron-withdrawing effects.

Thiazole vs. Urea/Imidazole :

- The thiazole ring in the target compound and ’s analog likely improves π-π stacking in hydrophobic binding pockets, contrasting with the urea group in ’s Plasmodium inhibitor, which may engage in hydrogen bonding .

Methyl vs. Trifluoromethyl :

- Trifluoromethyl groups (e.g., in razaxaban) enhance electronegativity and resistance to oxidative metabolism, whereas the methyl group in the target compound may reduce steric hindrance .

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide, identified by its CAS number 1797366-95-0, is a member of the pyrazole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activities of this compound, including relevant data tables and findings from recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 392.5 g/mol. Its structure is characterized by the presence of both pyrazole and thiazole rings, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. In one study, various synthesized compounds were tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. mirabilis | 12 |

These findings suggest that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of thiazole and pyrazole derivatives has been extensively studied. Research indicates that compounds containing these moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

In vitro studies have shown that derivatives similar to our compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HeLa | 3.5 | Cell cycle arrest |

The presence of specific substituents on the phenyl and thiazole rings appears to enhance the cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Case Studies

A notable case study involved a series of pyrazole-thiazole derivatives where one specific derivative demonstrated an IC50 value lower than that of standard chemotherapy drugs like doxorubicin, indicating its potential as a lead compound in anticancer therapy.

Study Highlights:

- Objective : To evaluate the anticancer activity of synthesized pyrazole-thiazole derivatives.

- Methodology : MTT assay was used to determine cell viability.

- Results : The most potent derivative exhibited an IC50 value significantly lower than doxorubicin against both MCF-7 and HeLa cells.

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Cyclocondensation of substituted hydrazines with β-ketoesters or diketones. For example, ethyl acetoacetate and phenylhydrazine derivatives form the pyrazole backbone .

Thiazole Integration : The 2-methylthiazole moiety is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling, using boronic acids or organometallic reagents .

Carboxamide Linkage : The final carboxamide group is added via condensation with activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of a base like K₂CO₃ in DMF .

Q. Key Considerations :

Q. How is the molecular structure of this compound characterized experimentally?

Structural validation employs:

Q. What solubility challenges are associated with this compound, and how are they mitigated?

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic fluorophenyl and thiazole groups . Strategies to improve solubility include:

- Co-solvent Systems : Use DMSO:water (1:4) or cyclodextrin-based formulations.

- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) without disrupting biological activity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and biological activity of this compound?

- Reaction Pathway Prediction : Quantum mechanical calculations (DFT) identify transition states and intermediates, reducing trial-and-error in synthesis .

- Molecular Docking : Simulations with target proteins (e.g., kinases) predict binding affinities. For example, the thiazole ring’s sulfur atom forms hydrogen bonds with ATP-binding pockets .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., LogP ~3.2, indicating moderate lipophilicity) .

Case Study : A 2022 study used ICReDD’s reaction path search methods to reduce synthesis optimization time by 60% .

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from:

- Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or incubation times .

- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves. HPLC purity >98% is critical .

- Metabolic Stability : Species-specific cytochrome P450 activity alters efficacy in vivo. Use hepatic microsome assays to validate .

Recommendation : Standardize protocols using guidelines like the NIH Assay Guidance Manual.

Q. How are reaction conditions optimized for scale-up without compromising yield?

- DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, DMF as a solvent increases yield by 20% compared to THF .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the carboxamide group) .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time .

Example : A 2016 study achieved 85% yield at 100 g scale using K₂CO₃ in DMF at 80°C .

Q. What advanced spectroscopic techniques elucidate degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.